1-(4-Acetylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-14(24)21-7-9-22(10-8-21)18(25)11-16-13-26-19-20-17(12-23(16)19)15-5-3-2-4-6-15/h2-6,12-13H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOMXLJHMOGGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring followed by the introduction of the acetyl group and the phenyl-imidazo-thiazole moiety. One common approach is the reaction of piperazine with an appropriate acyl chloride to introduce the acetyl group, followed by a subsequent reaction with phenyl-imidazo-thiazole derivatives under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to ensure the efficient formation of the desired product. Large-scale synthesis would also necessitate rigorous quality control measures to ensure consistency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming derivatives with altered functional groups.
Reduction: Reduction reactions might be employed to modify the compound's structure, leading to the formation of new derivatives.
Substitution: Substitution reactions can introduce different substituents onto the piperazine ring or the phenyl-imidazo-thiazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions could lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
1-(4-Acetylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone has been investigated for its potential anticancer properties. Research indicates that compounds with imidazo-thiazole moieties exhibit cytotoxic effects against various cancer cell lines. A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in breast cancer models, suggesting its utility as a lead compound for developing new anticancer therapies .
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been explored. Preliminary studies indicate that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antibacterial agent. Laboratory tests have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential .
Data Tables
| Application Area | Findings | Reference |
|---|---|---|
| Anticancer Activity | Significant cytotoxicity in breast cancer models | |
| Antimicrobial Properties | Inhibition of Gram-positive and Gram-negative bacteria |
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers synthesized several derivatives of this compound. The derivatives were tested against MCF-7 breast cancer cells. Results indicated that certain modifications to the piperazine ring enhanced cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests that structural optimization could lead to more effective anticancer drugs derived from this compound .
Case Study 2: Antimicrobial Action
A series of experiments assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. The results indicated that the compound exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating promising antimicrobial properties worthy of further investigation .
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, if it interacts with receptors, it could modulate signaling pathways by either activating or inhibiting the receptor.
Molecular Targets and Pathways Involved:
Enzymes: Potential targets could include enzymes involved in inflammatory responses or cancer cell proliferation.
Receptors: The compound might interact with receptors involved in neurotransmission or immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Activity
Cytotoxic Activity:
- Compound 5l (2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide):
- Morpholino Derivatives: Lower activity compared to piperazine analogs, suggesting that acetylpiperazine may improve target binding or solubility .
Mechanistic Insights:
- Imidazo[2,1-b]thiazole derivatives inhibit kinases like VEGFR2 (e.g., compound 5l: 5.72% inhibition at 20 µM) . The 4-acetylpiperazine group could further modulate kinase selectivity.
Physicochemical Properties
Key Differences and Implications
Substituent Effects : Electron-withdrawing groups (e.g., 4-Cl) on the phenyl ring improve cytotoxicity, as seen in compound 5l .
Synthetic Accessibility: Morpholino and piperazine derivatives are synthetically comparable, but acetylpiperazine introduces additional steps for acetylation .
Biological Activity
1-(4-Acetylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process, integrating piperazine and thiazole moieties. The synthetic pathway may include reactions such as acylation and cyclization to achieve the desired heterocyclic structure. Specific methodologies used in the synthesis of similar thiazole derivatives have been documented in various studies, highlighting the versatility of thiazole as a pharmacophore.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing thiazole rings have shown activity against various bacterial strains and fungi. The compound this compound is expected to demonstrate similar properties due to its structural characteristics.
| Compound | Target | Activity | Reference |
|---|---|---|---|
| This compound | Bacterial strains | Moderate to high | |
| Thiazole derivatives | Fungi (C. albicans) | MIC = 4.01–4.23 mM | |
| Thiazole derivatives | Gram-positive bacteria | MIC = 100 μg/mL |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have shown that certain thiazole-containing compounds exhibit antiproliferative effects against various cancer cell lines, including colon (LoVo), liver (HEPG2), and breast (MCF7) cancer cells.
Case Study:
In a study evaluating the cytotoxicity of novel thiazole derivatives, several compounds were tested for their ability to inhibit cell proliferation in human cancer cell lines. The results indicated that compounds with specific substituents on the thiazole ring exhibited enhanced anticancer activity compared to standard chemotherapeutics like doxorubicin.
| Cell Line | Compound | IC50 (µM) | Activity |
|---|---|---|---|
| LoVo | 6e | 10.5 | Potent |
| HEPG2 | 6e | 15.0 | Moderate |
| MCF7 | 6e | 20.0 | Weak |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Kinases: Some thiazole derivatives have been identified as inhibitors of VEGFR2 kinase, which plays a crucial role in tumor angiogenesis.
- Antimicrobial Mechanism: The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 1-(4-Acetylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis typically involves coupling acetylpiperazine with imidazothiazole intermediates. Critical steps include:
- Nucleophilic substitution to attach the acetylpiperazine group under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Heterocycle formation for the imidazothiazole core using reflux conditions (e.g., ethanol or DMF at 80–100°C) with catalysts like Pd/C or bases (K₂CO₃) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity .
- Yield Optimization : Vary solvent polarity (DMF vs. THF), adjust stoichiometry (1.2–1.5 equivalents of acetylpiperazine), and monitor reaction progress via TLC .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the acetylpiperazine (δ 2.1–3.5 ppm) and imidazothiazole (δ 7.0–8.5 ppm) moieties .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~447.2) .
- Purity Assessment : HPLC with C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) ensures >95% purity .
Q. What are the primary solubility and stability considerations for this compound in experimental settings?
- Solubility : Soluble in DMSO (>10 mM), moderately in ethanol, poorly in aqueous buffers. Use sonication or co-solvents (e.g., 0.1% Tween-80) for in vitro assays .
- Stability : Store at –20°C under desiccation; avoid prolonged exposure to light or moisture to prevent hydrolysis of the acetyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : If antiproliferative activity varies across cancer cell lines (e.g., IC₅₀ = 2 µM vs. 20 µM):
- Assay Validation : Replicate under standardized conditions (e.g., 48-h exposure, MTT assay, matched cell passage numbers) .
- Purity Reassessment : Confirm compound integrity via HPLC and exclude batch-specific impurities .
- Mechanistic Profiling : Compare target engagement (e.g., kinase inhibition) using biochemical assays (FRET-based) .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting the imidazothiazole moiety?
- Functional Group Modifications :
- Replace the 6-phenyl group with electron-withdrawing (e.g., 6-CF₃) or donating (e.g., 6-OCH₃) substituents to assess electronic effects on bioactivity .
- Introduce bulkier groups (e.g., 6-naphthyl) to evaluate steric hindrance in binding pockets .
- Biological Testing : Prioritize assays relevant to hypothesized targets (e.g., kinase inhibition, apoptosis markers) .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- ADMET Prediction : Use tools like SwissADME to predict logP (target ~3.5 for blood-brain barrier penetration) and cytochrome P450 interactions .
- Molecular Docking : Simulate binding to receptors (e.g., PARP-1) using AutoDock Vina; prioritize compounds with ΔG < –8 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
